Endophenazine A

Description

Structure

3D Structure

Properties

IUPAC Name |

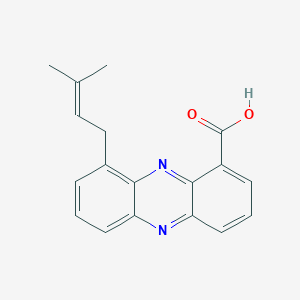

9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXISHGKXGNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434646 | |

| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86125-71-5 | |

| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity Spectrum of Endophenazine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endophenazine A is a naturally occurring phenazine antibiotic isolated from the endosymbiotic actinomycete, Streptomyces anulatus. As a member of the phenazine family, it is characterized by a core heterocyclic structure with a prenyl side chain, which is believed to contribute significantly to its biological effects. This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its potential mechanisms of action.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against Gram-positive bacteria and some filamentous fungi.[1][2]

Antibacterial Activity

Quantitative data on the antibacterial activity of this compound is summarized in the table below. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency.

Table 1: Antibacterial Activity of this compound (MIC Values)

| Test Organism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 8-32 | [2][3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | RI | 8-32 | [2][3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Sp2 | 8-32 | [2][3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Sp3 | 8-32 | [2][3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | T2 | 8-32 |[2][3] |

Antifungal Activity

This compound has been reported to possess activity against some filamentous fungi.[1][2] However, specific quantitative data (e.g., MIC values) against fungal species were not available in the reviewed literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile diluent (e.g., MHB)

-

Pipettes and multichannel pipettes

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

A serial two-fold dilution of this compound is prepared in the microtiter plate.

-

Typically, 50 µL of sterile broth is added to wells 2 through 12.

-

100 µL of the this compound working solution (at twice the highest desired final concentration) is added to well 1.

-

50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10.

-

Well 11 serves as a growth control (no antimicrobial agent), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

The test bacterium is grown in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation:

-

50 µL of the standardized bacterial inoculum is added to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

-

Interpretation:

Workflow for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Recent studies have explored the cytotoxic effects of endophenazines against various cancer cell lines.

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 30.40 - 32.51 | [2][3] |

| HepG2 | Liver Cancer | 78.32 - 86.45 | [2][3] |

| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 | [2][3] |

| Vero | Normal Kidney Cells (non-cancerous) | 317.44 - 328.63 |[2][3] |

The higher IC50 value against the non-cancerous Vero cell line suggests some level of selectivity for cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, MTT solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

Workflow for MTT Assay

References

- 1. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]

- 2. scialert.net [scialert.net]

- 3. docsdrive.com [docsdrive.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. goldbio.com [goldbio.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Endophenazine A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine A, a prenylated phenazine derivative, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides an in-depth exploration of the primary natural source of this compound, the bacterium Streptomyces anulatus. It outlines detailed methodologies for the fermentation of this microorganism, followed by the extraction, purification, and characterization of this compound. Furthermore, this document presents quantitative data on its production and biological activity, alongside a comprehensive overview of its biosynthetic pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, with members of the genus Streptomyces being particularly prolific producers of complex derivatives.[1] this compound, chemically known as 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid, is a notable example, exhibiting promising antimicrobial activity, particularly against Gram-positive bacteria and some fungi.[2][3] The primary natural source of this compound is the endosymbiotic actinomycete, Streptomyces anulatus.[3] This guide details the methodologies to harness this natural source for the production and subsequent analysis of this compound.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by various strains of Streptomyces anulatus, an actinomycete often found in symbiotic relationships with arthropods.[2][3] While S. anulatus is the principal producer, other species within the Streptomyces and Kitasatospora genera have also been reported to produce endophenazines.

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the phenazine core, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the prenyl group. The key precursors are phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP). A crucial enzymatic step is the C-prenylation of PCA, catalyzed by the enzyme prenyltransferase PpzP.[4]

Biosynthetic Pathway of this compound

Biosynthesis of this compound.

Quantitative Data

The production yield of this compound from its natural source can vary depending on the specific strain of Streptomyces anulatus and the fermentation conditions. While native yields are often low, metabolic engineering approaches in other host organisms have demonstrated the potential for significantly increased production.

| Producing Organism | Production Method | Yield of this compound | Reference |

| Streptomyces coelicolor M512 (engineered) | Heterologous expression | ~20 mg/L | [4] |

| Pseudomonas chlororaphis P3 (engineered) | Metabolic engineering and medium optimization | 279.43 mg/L | [4] |

Table 1: Production yields of this compound.

The antimicrobial activity of this compound has been evaluated against various microorganisms, with Minimum Inhibitory Concentration (MIC) values indicating its potency.

| Test Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 8 - 32 | [5] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | [5] |

Table 2: Antimicrobial activity of this compound.

Experimental Protocols

Fermentation of Streptomyces anulatus

This protocol outlines the cultivation of Streptomyces anulatus for the production of this compound.

Materials:

-

Streptomyces anulatus culture

-

ISP2 broth (per 1 L: 4 g yeast extract, 10 g malt extract, 4 g dextrose, pH 7.3)[6]

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Prepare a seed culture by inoculating 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces anulatus from a slant or plate.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

For production, inoculate 500 mL of ISP2 broth in a 2 L Erlenmeyer flask with 25 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.[6][7] Monitor the production of this compound periodically by HPLC analysis of a small aliquot of the culture broth.

Extraction and Purification of this compound

The following protocol describes the isolation and purification of this compound from the fermentation broth.

Workflow for the extraction and purification of this compound.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Hexane

-

Methanol

-

Silica gel (60 Å)

-

Centrifuge

-

Rotary evaporator

-

Chromatography column

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).

-

Pack a chromatography column with silica gel slurried in hexane.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[6]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated sample in methanol.

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% over 30 minutes).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). For example, start with 20% methanol, ramp to 95% methanol over 25 minutes, hold for 5 minutes, and then return to initial conditions.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.[4]

-

Quantification: Create a standard curve using purified this compound of known concentrations.

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[5]

Workflow for MIC determination.

Conclusion

This technical guide provides a comprehensive overview of the natural sourcing, biosynthesis, and laboratory-scale production of this compound from Streptomyces anulatus. The detailed experimental protocols for fermentation, extraction, purification, and bioactivity assessment are intended to equip researchers with the necessary information to explore the potential of this promising antimicrobial compound. The provided quantitative data and pathway visualizations offer a solid foundation for further research and development in the fields of natural product chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docsdrive.com [docsdrive.com]

- 6. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

Endophenazine A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine A, a phenazine derivative produced by the endophytic bacterium Streptomyces anulatus, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides a detailed overview of this compound, focusing on its core molecular attributes, biosynthetic pathway, and established experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, microbiology, and the development of novel therapeutic agents.

Molecular Profile

This compound is characterized by the molecular formula C18H16N2O2 and a molecular weight of approximately 292.3 g/mol [1]. Its chemical structure consists of a phenazine core substituted with a prenyl group, a feature that contributes to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C18H16N2O2 | [1] |

| Molecular Weight | 292.3 g/mol | |

| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

| CAS Number | 86125-71-5 | |

| Appearance | Yellowish solid | |

| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents |

Biosynthesis

The biosynthesis of this compound in Streptomyces anulatus involves a series of enzymatic reactions, culminating in the formation of the final product. The pathway originates from chorismic acid, a key intermediate in the shikimate pathway.

Biosynthetic Pathway

The biosynthesis of this compound begins with the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). The key step in the formation of this compound is the prenylation of PCA, a reaction catalyzed by the enzyme prenyltransferase (PpzP). This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the phenazine core, yielding this compound. The DMAPP precursor is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces anulatus

This protocol outlines the steps for extracting and purifying this compound from a culture of Streptomyces anulatus.

Materials:

-

Streptomyces anulatus culture

-

ISP2 broth medium

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Hexane

-

Methanol

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Fermentation: Inoculate Streptomyces anulatus spores into 500 mL of ISP2 broth medium in a 1 L Erlenmeyer flask. Incubate the flask on a shaking incubator (100 rpm) at room temperature for 5 days.

-

Extraction: After incubation, remove the cells from the fermentation broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient solvent system of hexane and ethyl acetate to separate the fractions.

-

Fraction Analysis: Test the collected fractions for antimicrobial activity to identify the fractions containing this compound.

-

HPLC Purification: Further purify the active fractions using a preparative HPLC system. The specific conditions for HPLC will need to be optimized based on the column and system used.

Caption: Experimental workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a target bacterium, such as Bacillus subtilis.

Materials:

-

Pure this compound

-

Bacillus subtilis culture

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: Grow an overnight culture of Bacillus subtilis in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a spectrophotometer.

Biological Activity and Mechanism of Action

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis[1]. While the precise mechanism of action is still under investigation, it is believed that phenazine compounds, in general, can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cell death. The prenyl group of this compound may enhance its ability to interact with and disrupt bacterial cell membranes.

Conclusion

This compound represents a promising natural product with potent antimicrobial properties. This technical guide provides a foundational understanding of its molecular characteristics, biosynthesis, and key experimental protocols. Further research into its mechanism of action and potential therapeutic applications is warranted and will be of significant value to the scientific and drug development communities.

References

The MEP Pathway's Crucial Role in Endophenazine A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine A, a prenylated phenazine with significant antimicrobial and herbicidal activities, has garnered interest in the scientific community for its potential therapeutic applications.[1] Its biosynthesis involves the convergence of two key metabolic routes: the phenazine pathway, responsible for the core heterocyclic structure, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the isoprenoid precursor for the characteristic prenyl side chain. Understanding the intricate involvement of the MEP pathway is paramount for the metabolic engineering of microbial hosts to enhance this compound production. This technical guide provides an in-depth exploration of the MEP pathway's role in this compound biosynthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction: The Biosynthetic Origin of this compound

This compound is a secondary metabolite produced by various Streptomyces species, notably Streptomyces anulatus.[1] Its structure comprises a phenazine-1-carboxylic acid (PCA) core decorated with a dimethylallyl (prenyl) group. The biosynthesis of this molecule is a fascinating example of metabolic convergence. The PCA core is synthesized from chorismic acid via the phenazine biosynthetic pathway, involving a suite of enzymes encoded by the phz gene cluster. The prenyl moiety, however, originates from the MEP pathway, a vital route for isoprenoid precursor synthesis in most bacteria, including Streptomyces and Pseudomonas.

The final step in this compound biosynthesis is the attachment of the prenyl group to the PCA core, a reaction catalyzed by a prenyltransferase. This enzymatic step serves as the critical link between the phenazine and MEP pathways.

The MEP Pathway: A Supplier of Isoprenoid Building Blocks

The MEP pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic reactions.

Enzymes and Intermediates of the MEP Pathway

The key enzymes and intermediates of the MEP pathway are summarized in the table below.

| Step | Enzyme | Gene | Substrate(s) | Product |

| 1 | 1-Deoxy-D-xylulose-5-phosphate synthase | dxs | Pyruvate, D-Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | dxr (ispC) | DXP, NADPH | 2-C-Methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | ispD | MEP, CTP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | ispE | CDP-ME, ATP | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | ispF | CDP-MEP | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | ispG | MEcPP | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) |

| 7 | (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | ispH | HMBPP | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |

Quantitative Insights into MEP Pathway Enzyme Kinetics

Understanding the kinetic parameters of the MEP pathway enzymes is crucial for identifying potential bottlenecks in the flux towards DMAPP and, consequently, this compound production. While a complete kinetic dataset for all enzymes from a single this compound-producing or engineered strain is not available, studies on homologous enzymes from other bacteria, primarily Escherichia coli, provide valuable insights.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) |

| DXS | Deinococcus radiodurans | Pyruvate | 160 ± 20 | 1.8 ± 0.1 |

| D-Glyceraldehyde 3-phosphate | 130 ± 20 | |||

| DXR (IspC) | Escherichia coli | DXP | 45 ± 4 | 29 ± 1 |

| NADPH | 10 ± 1 | |||

| IspD | Francisella tularensis | MEP | 110 ± 10 | 0.23 ± 0.01 |

| CTP | 140 ± 10 | |||

| IspE | Escherichia coli | CDP-ME | 200 | - |

| ATP | 20 | - | ||

| IspF | Escherichia coli | CDP-MEP | 339 | 1.02 |

| IspG | Escherichia coli | MEcPP | 3.5 ± 0.5 | 0.017 ± 0.001 |

| IspH | Aquifex aeolicus | HMBPP | 0.4 ± 0.1 | 1.1 ± 0.1 |

Note: The kinetic parameters presented are from different organisms and experimental conditions and should be considered as indicative values.

The Bridge Between Pathways: The Role of Prenyltransferase

The crucial enzymatic reaction connecting the MEP and phenazine pathways is catalyzed by a prenyltransferase, specifically PpzP in Streptomyces anulatus. This enzyme facilitates the transfer of the dimethylallyl moiety from DMAPP to phenazine-1-carboxylic acid (PCA), forming this compound.

The Prenyltransferase PpzP

Metabolic Engineering for Enhanced this compound Production

The understanding of the MEP pathway's role has paved the way for metabolic engineering strategies to improve this compound yields. A notable success in this area has been the engineering of Pseudomonas chlororaphis, a bacterium that naturally produces PCA and possesses an active MEP pathway.

Quantitative Data from Engineered Pseudomonas chlororaphis

A study by Liu et al. (2022) demonstrated a significant increase in this compound production in P. chlororaphis P3 through a series of genetic modifications. The table below summarizes the key quantitative outcomes.

| Strain | Genetic Modification | This compound Titer (mg/L) |

| P3-A1 | Introduction of ppzP | 3.5 |

| P3-A6 | Co-expression of idi and ppzP | 90.61 |

| P3-A7 | Co-expression of dxs, idi, and ppzP | 94.14 |

| P3-A7 (Optimized Medium) | Co-expression of dxs, idi, and ppzP | 279.43 |

These results strongly indicate that the flux through the MEP pathway, particularly the initial step catalyzed by DXS, and the subsequent isomerization of IPP to DMAPP by Idi, are significant bottlenecks in this compound biosynthesis in this engineered host.

Visualizing the Biosynthetic Network

MEP Pathway Leading to DMAPP

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of IPP and DMAPP.

Convergence of MEP and Phenazine Pathways for this compound Biosynthesis

Caption: Convergence of the MEP and phenazine pathways to synthesize this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments involved in studying the MEP pathway's role in this compound biosynthesis.

Gene Knockout in Pseudomonas chlororaphis using Suicide Vector (e.g., pT18mobsacB)

This protocol outlines the general steps for creating a markerless gene deletion.

6.1.1. Construction of the Knockout Vector

-

Amplify flanking regions: Design primers to amplify ~500-1000 bp upstream and downstream homologous regions of the target gene from the genomic DNA of P. chlororaphis.

-

Vector linearization: Digest the suicide vector (e.g., pT18mobsacB, which contains sacB for counter-selection and an antibiotic resistance marker) with appropriate restriction enzymes.

-

Ligation: Ligate the amplified upstream and downstream fragments into the linearized vector. This can be performed using traditional restriction-ligation cloning or seamless cloning methods like Gibson assembly.

-

Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

-

Plasmid verification: Verify the correct construction of the knockout plasmid by restriction digestion and Sanger sequencing.

6.1.2. Biparental Mating and Selection

-

Donor and recipient preparation: Grow overnight cultures of the E. coli donor strain carrying the knockout plasmid and the P. chlororaphis recipient strain.

-

Mating: Mix the donor and recipient cultures and spot them onto a nutrient-rich agar plate (e.g., LB). Incubate to allow for conjugation.

-

First crossover selection: Resuspend the mating spot and plate onto a selective medium containing an antibiotic to which the suicide vector confers resistance and a carbon source that P. chlororaphis can utilize but the E. coli donor cannot (or use a counter-selective antibiotic for the donor). This selects for P. chlororaphis cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

Second crossover selection (counter-selection): Inoculate single colonies from the first selection into a non-selective liquid medium to allow for the second recombination event to occur. Plate the culture onto a medium containing sucrose (typically 5-15%). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover.

-

Mutant verification: Screen colonies that grow on the sucrose plates for the loss of the antibiotic resistance marker. Confirm the gene deletion by colony PCR using primers flanking the target gene and primers internal to the deleted region.

Heterologous Expression of the Endophenazine Biosynthetic Gene Cluster

This protocol describes the general workflow for expressing the Streptomyces endophenazine gene cluster in a heterologous host like Streptomyces coelicolor or Pseudomonas chlororaphis.

6.2.1. Cloning the Biosynthetic Gene Cluster

-

Genomic DNA isolation: Isolate high-quality genomic DNA from the this compound-producing Streptomyces strain.

-

Cosmid/BAC library construction: Construct a cosmid or Bacterial Artificial Chromosome (BAC) library of the genomic DNA.

-

Library screening: Screen the library for clones containing the endophenazine biosynthetic gene cluster using a specific probe (e.g., a PCR-amplified fragment of a key gene like ppzP or a phz gene).

-

Verification of the clone: Confirm that the positive clone contains the entire gene cluster by restriction mapping and end-sequencing.

6.2.2. Expression in a Heterologous Host

-

Transformation/Conjugation: Introduce the cosmid/BAC containing the gene cluster into the chosen heterologous host. For Streptomyces, this is often done via intergeneric conjugation from E. coli. For Pseudomonas, electroporation can be used.

-

Cultivation and Induction: Grow the recombinant host under suitable conditions to promote secondary metabolite production. If the expression vector contains an inducible promoter, add the appropriate inducer at the desired growth phase.

-

Metabolite extraction and analysis: After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of this compound and related compounds using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

Workflow for Heterologous Expression and Analysis

Caption: General workflow for the heterologous expression of the endophenazine biosynthetic gene cluster.

Quantitative Analysis of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the quantification of MEP pathway intermediates.

6.4.1. Sample Preparation

-

Cell quenching: Rapidly quench the metabolism of bacterial cells by mixing the culture with a cold solvent (e.g., -20°C methanol).

-

Metabolite extraction: Pellet the cells by centrifugation and extract the intracellular metabolites using a suitable extraction solvent, often a mixture of organic solvent and water (e.g., acetonitrile/methanol/water).

-

Sample cleanup: Centrifuge the extract to remove cell debris and proteins. The supernatant containing the metabolites can be further concentrated by lyophilization.

6.4.2. LC-MS/MS Analysis

-

Chromatographic separation: Reconstitute the dried extract in a suitable solvent and inject it into a Liquid Chromatography (LC) system. Separation of the highly polar MEP pathway intermediates is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass spectrometry detection: Couple the LC system to a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of each intermediate.

-

Quantification: Prepare calibration curves using authentic standards for each MEP pathway intermediate. For more accurate quantification, use stable isotope-labeled internal standards.

Conclusion

The MEP pathway is inextricably linked to the biosynthesis of this compound, providing the essential prenyl precursor, DMAPP. The efficiency of this pathway directly impacts the final yield of this compound. As demonstrated by metabolic engineering efforts, targeting the rate-limiting steps of the MEP pathway, such as the initial reaction catalyzed by DXS and the isomerization of IPP to DMAPP, is a highly effective strategy to boost production. Further research focusing on the detailed kinetic characterization of all MEP pathway enzymes and the key prenyltransferase, PpzP, from relevant producer or engineered strains will undoubtedly facilitate more targeted and effective metabolic engineering approaches. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biosynthesis of this compound and to harness its potential through rational strain improvement.

References

Spectroscopic and Mechanistic Insights into Endophenazine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine A is a member of the phenazine class of heterocyclic natural products, a family renowned for its diverse biological activities, including antimicrobial and antitumor properties. First isolated from the endosymbiotic Streptomyces anulatus associated with arthropods, this compound has garnered interest for its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, details the experimental protocols for its characterization, and explores its proposed mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon) NMR data have been crucial for its structural assignment. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 8.61 | d | 7.0 |

| H-3 | 8.11 | d | 7.9 |

| H-4 | 8.51 | d | 8.7 |

| H-6 | 7.87 | d | 6.8 |

| H-7 | 7.98 | d | 7.8 |

| H-8 | 8.17 | d | 8.1 |

| H-12 | 3.37 | br | |

| H-13 | 5.51 | t | 7.3 |

| H-15 | 1.79 | s | |

| H-16 | 1.73 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| C-1 | 138.8 |

| C-2 | 132.1 |

| C-3 | 127.6 |

| C-4 | 134.8 |

| C-4a | 142.5 |

| C-5a | 143.7 |

| C-6 | 130.5 |

| C-7 | 133.9 |

| C-8 | 131.1 |

| C-9 | 139.3 |

| C-9a | 139.4 |

| C-10a | 127.5 |

| C-11 | 166.1 |

| C-12 | 29.3 |

| C-13 | 121.6 |

| C-14 | 133.6 |

| C-15 | 25.5 |

| C-16 | 17.8 |

Mass Spectrometry (MS)

High-resolution mass spectrometry, typically with electrospray ionization (HR-ESI-MS), is employed to determine the exact mass and elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 293.1285 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is common.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

2D NMR Spectroscopy: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments help to establish proton-proton and proton-carbon correlations, respectively.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: A scan range of m/z 100-1000 is typically sufficient.

-

Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

Proposed Antimicrobial Signaling Pathway of Phenazines

The antimicrobial activity of many phenazine compounds, including likely that of this compound, is attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This process can induce oxidative stress and trigger apoptotic pathways in target microbial cells.[1][2]

Caption: Proposed mechanism of antimicrobial action for phenazine antibiotics.

References

A Guide to the Structural Analysis of Endophenazine A Biosynthesis: A Case Study on the Prenyltransferase Enzyme EpzP

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural understanding of the biosynthesis of Endophenazine A, a phenazine derivative with notable antimicrobial activity. While a crystal structure for this compound itself is not publicly available, significant insights have been gained from the X-ray crystallographic analysis of the enzyme EpzP, a key prenyltransferase involved in its synthesis. This document provides a comprehensive overview of the crystallographic data of EpzP, the experimental methodologies employed, and the functional implications for the biosynthesis of this compound.

Introduction to this compound

This compound is a naturally occurring phenazine compound produced by the bacterium Streptomyces anulatus.[1][2] It exhibits antimicrobial activity against Gram-positive bacteria and some fungi.[3][4] The structure of this compound was initially elucidated using spectroscopic methods.[1] The biosynthesis of this compound involves the C-prenylation of a phenazine precursor, a reaction catalyzed by the enzyme EpzP.[5][6] Understanding the three-dimensional structure of this enzyme is crucial for elucidating the mechanism of this compound synthesis and for potential bioengineering efforts to produce novel phenazine derivatives.

While the crystal structure of the final product, this compound, has not been reported, the crystal structures of the prenyltransferase EpzP have been determined, both in its unliganded form and in complex with a substrate analogue.[6] This provides a detailed view of the enzyme's active site and a basis for understanding its catalytic mechanism.

Crystallographic Data of the Prenyltransferase EpzP

The following table summarizes the key crystallographic data collection and refinement statistics for the different determined structures of the methylated EpzP enzyme (EpzPm).[6]

| Data Collection & Refinement Statistics | EpzPm-nat (unliganded) | EpzPm-SPP (binary complex) |

| PDB ID | Not specified in abstract | Not specified in abstract |

| Resolution (Å) | 1.33 | Not specified in abstract |

| Space Group | P2₁ | Not specified in abstract |

| Unit Cell Dimensions (Å) | a=Not specified, b=Not specified, c=Not specified | a=Not specified, b=Not specified, c=Not specified |

| Unit Cell Angles (°) | α=90, β=Not specified, γ=90 | α=90, β=Not specified, γ=90 |

| Molecules per asymmetric unit | Not specified in abstract | Not specified in abstract |

| R-work / R-free (%) | Not specified in abstract | Not specified in abstract |

| Number of non-hydrogen atoms | Not specified in abstract | Not specified in abstract |

| Average B-factor (Ų) | Not specified in abstract | Not specified in abstract |

| Ramachandran plot (favored/allowed/outliers) | Not specified in abstract | Not specified in abstract |

Note: The specific PDB IDs and some detailed crystallographic parameters were not available in the provided search results. For a complete dataset, direct consultation of the full research article is recommended.

Experimental Protocols

The following sections detail the methodologies used for the expression, purification, crystallization, and structure determination of the EpzP enzyme.[6]

Protein Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding for the EpzP enzyme was synthesized and cloned into an expression vector.

-

Protein Expression: The EpzP enzyme was expressed in a suitable host, such as E. coli.

-

Cell Lysis and Initial Purification: The bacterial cells were harvested and lysed. The soluble fraction containing the EpzP enzyme was then subjected to initial purification steps.

-

Affinity and Size-Exclusion Chromatography: The enzyme was further purified using a combination of affinity chromatography and size-exclusion chromatography to obtain a homogenous protein sample.

-

Protein Methylation: For crystallization purposes, the purified EpzP was methylated.[6]

Crystallization

-

Method: The crystallization of methylated EpzP (EpzPm) was performed using the sitting drop vapor diffusion method.[6]

-

Conditions for unliganded EpzPm: Crystals of the unliganded enzyme were obtained in a solution containing 200 mM magnesium chloride, 30% (w/v) PEG4000, and Tris hydrochloride at pH 8.5.[6]

-

Conditions for the binary complex: A second crystal form was grown in a solution containing 200 mM (NH₄)₂SO₄, 30% (w/v) PEG2000MME, and 100 mM sodium acetate at pH 4.6.[6]

X-ray Data Collection and Structure Determination

-

Crystal Mounting and Cryo-protection: The obtained crystals were mounted and flash-cooled in a cryo-stream for data collection at low temperatures.

-

X-ray Diffraction Data Collection: X-ray diffraction data were collected at a synchrotron source.

-

Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure was solved using molecular replacement and refined to yield the final atomic model.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic step in the biosynthesis of this compound, catalyzed by the prenyltransferase EpzP.

Caption: Biosynthesis of this compound from its precursors.

Experimental Workflow for EpzP Crystal Structure Determination

This diagram outlines the major steps involved in determining the crystal structure of the EpzP enzyme.

Caption: Experimental workflow for determining the crystal structure of EpzP.

Structural Insights and Conclusion

The crystal structures of EpzP have provided invaluable information regarding the biosynthesis of this compound.[6] Analysis of the enzyme's three-dimensional structure has allowed for the identification of the active site and key amino acid residues involved in substrate binding and catalysis.[6] Furthermore, in silico modeling of the ternary complex of EpzP with its substrates has led to a proposed model for the mechanism of phenazine prenylation.[6]

This structural knowledge not only deepens our fundamental understanding of how this class of natural products is synthesized but also opens avenues for the rational design and engineering of the EpzP enzyme. Such modifications could potentially lead to the production of novel this compound analogues with improved or altered biological activities, which is of significant interest to the drug development community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C18H16N2O2 | CID 10039975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Based Engineering Increased the Catalytic Turnover Rate of a Novel Phenazine Prenyltransferase | PLOS One [journals.plos.org]

Quantum Chemical Calculations of Endophenazine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine A, a prenylated phenazine derivative produced by Streptomyces anulatus, has garnered interest for its antimicrobial activities against Gram-positive bacteria and some fungi.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its biological activity, and designing more potent analogues. This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of this compound. While specific computational studies on this compound are not extensively available in the public domain, this document outlines the established and widely used theoretical methodologies for phenazine derivatives, which are directly applicable.

Core Concepts in Quantum Chemical Calculations of Phenazine Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery. For phenazine derivatives like this compound, DFT methods are employed to investigate various molecular properties that are often difficult or impossible to determine experimentally.

Key Calculated Properties

A range of electronic and structural properties can be calculated to characterize this compound. These properties provide insights into the molecule's stability, reactivity, and potential interactions with biological targets.

| Calculated Property | Description | Relevance to Drug Development |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. | Provides the most stable conformation of the molecule, which is essential for understanding its shape and how it might fit into a biological receptor. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between them relates to chemical reactivity and stability. | A smaller HOMO-LUMO gap generally implies higher reactivity. This can be correlated with biological activity, as many drug-receptor interactions involve charge transfer. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). | Crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a target protein. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. | Provides a detailed picture of the bonding and electronic structure, helping to rationalize the molecule's stability and reactivity. |

| Vibrational Frequencies (IR/Raman Spectra) | Theoretical prediction of the vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. | Can be used to confirm the identity and purity of a synthesized compound by comparing the calculated spectrum with the experimental one. |

| Redox Potentials | The tendency of a molecule to gain or lose electrons. For phenazines, which are redox-active compounds, this is a critical property. | The redox properties of phenazines are often linked to their biological activity, including their ability to generate reactive oxygen species. |

Experimental Protocols: A DFT-Based Workflow for this compound

The following section outlines a typical workflow for performing quantum chemical calculations on this compound. This protocol is based on methodologies commonly applied to phenazine derivatives in the scientific literature.

Molecular Structure Preparation

The initial step involves obtaining the 3D structure of this compound. This can be done by:

-

Building the molecule using a molecular modeling software (e.g., Avogadro, GaussView).

-

Retrieving the structure from a chemical database if available.

Geometry Optimization

The initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT) is the most common and effective method.

-

Functional: A hybrid functional such as B3LYP is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) is typically used to provide a flexible description of the electron distribution.

Frequency Calculations

To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory as the optimization.

-

The absence of imaginary frequencies indicates a stable structure.

-

These calculations also provide the theoretical infrared (IR) and Raman spectra.

Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of electronic properties can be calculated:

-

Single-Point Energy Calculation: A more accurate energy calculation can be performed using a larger basis set on the optimized geometry.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the HOMO and LUMO are calculated to assess the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution.

Solvation Effects

To simulate the behavior of this compound in a biological environment, the effect of a solvent (typically water) can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).

Visualization of Computational Workflow and Application

The following diagrams illustrate the general workflow for quantum chemical calculations and their application in drug development.

References

A Technical Guide to the Biosynthesis and Physicochemical Properties of Endophenazine A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Endophenazine A is a naturally occurring phenazine derivative produced by various microorganisms, notably Streptomyces anulatus.[1] As a member of the terpenoid phenazine class, it exhibits significant antimicrobial activity against a range of Gram-positive bacteria and fungi, marking it as a compound of interest for drug discovery and development.[2] This document provides a concise overview of the biosynthesis of this compound, its fundamental physicochemical properties, and the experimental methodologies employed for its production and isolation. While specific thermochemical data such as enthalpy of formation and Gibbs free energy are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its characterization.

Physicochemical Properties of this compound

The basic molecular and physical properties of this compound are summarized below. This data is crucial for its identification and for the design of analytical and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][3] |

| Molar Mass | 292.338 g·mol⁻¹ | [1] |

| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | [1] |

| PubChem CID | 10039975 | [3] |

| CAS Number | 86125-71-5 | [1] |

Biosynthesis of this compound

This compound is a hybrid molecule derived from two primary metabolic pathways: the shikimate pathway, which produces the phenazine core, and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway, which provides the isoprenoid side chain.[2][4]

The key precursors for the biosynthesis of this compound are:

-

Phenazine-1-carboxylic acid (PCA): This phenazine core is synthesized from chorismic acid, an intermediate of the shikimate pathway.[5][6]

-

Dimethylallyl diphosphate (DMAPP): This isoprenoid unit is a product of the MEP pathway.[2][4]

The final and committing step in the biosynthesis of this compound is the C-prenylation of PCA with DMAPP. This reaction is catalyzed by the enzyme prenyltransferase PpzP .[2]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Heterologous Production of this compound in Pseudomonas chlororaphis P3

A common method for producing this compound for research and development is through heterologous expression in a suitable host organism. Pseudomonas chlororaphis P3, which has an efficient native pathway for PCA synthesis, is a suitable chassis.[2]

-

Strain Construction: The gene encoding the prenyltransferase PpzP from Streptomyces anulatus 9663 is introduced into P. chlororaphis P3.[2]

-

Culture Conditions: The engineered P. chlororaphis strains are typically grown in Luria-Bertani (LB) broth with shaking.[2]

-

Metabolic Engineering: To enhance the yield of this compound, metabolic engineering strategies can be employed. This may include the co-expression of rate-limiting genes such as idi (isopentenyl diphosphate isomerase) along with ppzP.[2]

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fermentation broth.

-

Extraction: The fermentation broth is extracted with an organic solvent, typically ethyl acetate.[7]

-

Chromatography: The crude extract is then subjected to chromatographic purification.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]

Experimental Workflow Diagram

Caption: Workflow for the production and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H16N2O2 | CID 10039975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endophenazine A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine A is a naturally occurring phenazine derivative produced by the endophytic actinomycete Streptomyces anulatus. As a member of the phenazine class of compounds, it has garnered interest for its notable biological activities, particularly its antimicrobial properties against Gram-positive bacteria and certain fungi. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its biosynthesis, biological activity with quantitative data, and the experimental methodologies used for its study.

Biosynthesis of this compound

This compound is a C-prenylated phenazine synthesized from two primary precursors: phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP).[1] The biosynthesis involves the key enzyme prenyltransferase (PpzP), which catalyzes the attachment of the prenyl group from DMAPP to the phenazine core of PCA.[1] The precursors themselves originate from well-established metabolic pathways: PCA is derived from the shikimic acid pathway, while DMAPP is a product of the 2-methyl-D-erythritol-4-phosphate (MEP) pathway.[1]

The heterologous expression of the endophenazine biosynthetic gene cluster from Streptomyces anulatus 9663 has been successfully achieved in engineered strains of Streptomyces coelicolor M512, demonstrating the potential for biotechnological production.[2] Furthermore, metabolic engineering strategies in Pseudomonas chlororaphis P3, a bacterium with an efficient PCA synthesis pathway, have led to a significant increase in this compound yield, reaching up to 279.43 mg/L.[1]

Biological Activity

This compound exhibits a range of biological activities, most notably its antimicrobial and herbicidal effects.[3][4]

Antimicrobial Activity

The primary antimicrobial activity of this compound is directed against Gram-positive bacteria and some filamentous fungi.[3][4] Quantitative data on its minimum inhibitory concentrations (MICs) are summarized below.

| Test Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 1 - 5 | [3] |

| Staphylococcus aureus | 1 - 10 | [3] |

| Streptomyces viridochromogenes | 1 - 5 | [3] |

| Mucor miehei | 10 - 25 | [3] |

| Paecilomyces variotii | 10 - 25 | [3] |

Herbicidal Activity

This compound has also demonstrated herbicidal activity against the duckweed, Lemna minor.[3][4]

Experimental Protocols

Fermentation and Isolation of this compound

Streptomyces anulatus strains are cultivated in a suitable fermentation medium. A detailed protocol for the isolation and purification of endophenazines involves the following steps:

-

Extraction: The culture broth is acidified and extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient of solvents (e.g., cyclohexane-ethyl acetate) to separate the different endophenazine compounds.

-

Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microbial strains is determined using a standardized broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the generation of reactive oxygen species (ROS). Phenazines are redox-active molecules that can undergo reduction by cellular reductases and subsequently react with molecular oxygen to produce superoxide radicals and hydrogen peroxide. This oxidative stress can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Conclusion

This compound is a promising natural product with significant antimicrobial activity. Its biosynthesis is well-characterized, and advances in metabolic engineering have made its production more feasible. While its precise mechanism of action requires further investigation, its ability to be produced through fermentation and its potent biological activities make it a molecule of interest for the development of new therapeutic agents and agrochemicals. Future research should focus on elucidating its molecular targets and further optimizing its production.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. docsdrive.com [docsdrive.com]

- 3. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Endophenazine A Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antibacterial activity of Endophenazine A using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Introduction

This compound is a phenazine antibiotic that has demonstrated antimicrobial activities, particularly against Gram-positive bacteria.[1][2] Phenazines are redox-active secondary metabolites produced by various bacteria.[2] Accurate and reproducible methods for assessing the antibacterial potency of this compound are crucial for its potential development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent against a specific bacterial strain.[3][4] This protocol outlines the steps for performing a broth microdilution MIC assay to determine the antibacterial efficacy of this compound.[5][6][7]

Data Presentation

The antibacterial activity of this compound has been quantified against key bacterial pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| This compound | Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | 32 - 128 |

| Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.[8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol: Broth Microdilution Method

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[4][7]

Materials:

-

This compound

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA)

-

Mueller-Hinton Broth (MHB)[6]

-

Sterile saline solution (0.85% w/v)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Positive control antibiotic (e.g., Vancomycin for MRSA)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Further dilutions should be made in Mueller-Hinton Broth (MHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of the test bacterium.

-

Inoculate the colony into a tube containing 5 mL of MHB.

-

Incubate overnight at 37°C with shaking.[5]

-

Measure the optical density (OD) of the overnight culture at 600 nm (OD600).[5]

-

Dilute the bacterial culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Further dilute this suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).

-

Well 12 will serve as the sterility control (containing only MHB).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.[5]

-

-

Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[7]

-

Alternatively, the OD600 of each well can be read using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.[5]

-

Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow for the this compound antibacterial MIC assay.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hielscher.com [hielscher.com]

- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. protocols.io [protocols.io]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. docsdrive.com [docsdrive.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Endophenazine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine A is a phenazine antibiotic produced by the endosymbiotic actinomycete, Streptomyces anulatus.[1] Phenazine compounds are known for their redox-active properties and broad biological activities. This compound, in particular, has demonstrated notable antimicrobial activity, primarily against Gram-positive bacteria and certain filamentous fungi.[1][2] Its potential as a lead compound for the development of new anti-infective agents necessitates standardized methods for quantifying its inhibitory effects on microbial growth.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate and reproducible MIC data are crucial for evaluating the potency of new antimicrobial compounds, understanding their spectrum of activity, and informing further drug development efforts.

Data Presentation: this compound Minimum Inhibitory Concentration (MIC)

The following table summarizes the known MIC values for this compound against various microorganisms. This data is essential for understanding its antimicrobial spectrum and potency.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 8 - 32 | [3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates (RI, Sp2, Sp3, T2) | 8 - 32 | [3] |

Note: The variability in MIC values can be attributed to differences in experimental conditions and the specific clinical isolates tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing of natural products.

1. Materials

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)

-

Sterile 96-well microtiter plates

-